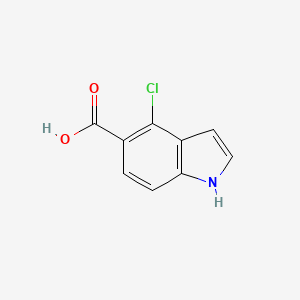

4-Chloro-1H-indole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-1H-indole-5-carboxylic acid is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological activities .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis

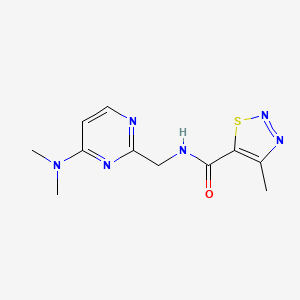

The molecular structure of this compound is C8H6ClN with a molecular weight of 151.593 .Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in various chemical reactions. For example, they have been used as reactants for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

New methods for synthesizing indole derivatives, including 4-Chloro-1H-indole-5-carboxylic acid, have been developed, emphasizing the diversity and flexibility of approaches to access fluoroindolecarboxylic acids. These methods involve direct synthesis from corresponding fluoroindoles or through halogen/metal permutation, highlighting the compound's versatility as a synthetic intermediate (Schlosser, Ginanneschi, & Leroux, 2006).

Electrochemical Applications

Carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex demonstrates promising results as a non-precious oxygen reduction catalyst. This application is significant for energy conversion and storage technologies, showcasing the material's electrochemical potential (Yu et al., 2014).

Capacitance and Material Applications

Capacitance Performance

The position of the carboxylic substituent on polyindole derivatives significantly affects their electrochemical properties, which is crucial for supercapacitor applications. These findings open up new possibilities for designing high-performance energy storage materials (Ma et al., 2015).

Biological and Medicinal Chemistry Applications

Allosteric Modulation

Optimization of chemical functionalities on indole-2-carboxamides, including 4-Chloro derivatives, has led to the identification of potent allosteric modulators for cannabinoid receptors. This research provides insights into the structural requirements for allosteric modulation, offering potential therapeutic applications (Khurana et al., 2014).

Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibit potent urease inhibitory activity, indicating potential for developing therapeutic agents targeting specific biological pathways (Nazir et al., 2018).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-chloro-1h-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific biological activity being exerted by the compound.

Result of Action

The molecular and cellular effects of this compound would depend on its specific biological activities. Given the broad range of activities associated with indole derivatives, these effects could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRDZTXRLMYLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2978466.png)

![2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978467.png)

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amino]propanamide](/img/structure/B2978469.png)